
1-Hydroxy-2,1-benzoxaborolane
Overview
Description
1-Hydroxy-2,1-benzoxaborolane (CAS: 5735-41-1), also known as 2-(hydroxymethyl)phenylboronic acid cyclic monoester, is a boron-containing heterocyclic compound with the molecular formula C₇H₇BO₂ and an average molecular weight of 133.94 g/mol . Structurally, it consists of a benzene ring fused to a borolane ring (a five-membered ring containing boron and oxygen), with a hydroxymethyl group at the 2-position. This compound is notable for its role as a key intermediate in pharmaceutical synthesis, particularly for the anti-leishmaniasis drug candidate DNDI-6148 .
Its synthesis typically involves dehydration of 2-(hydroxymethyl)benzeneboronic acid to form the cyclic ester . Recent scalable routes avoid hazardous nitration steps, favoring methods like Hofmann rearrangement or continuous flow hydrogenation of substituted anilines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of a boronic acid derivative with a suitable diol under acidic conditions. One common method includes the use of silica gel and ethyl acetate at room temperature, which yields the desired product with a good yield .
Industrial Production Methods
Industrial production methods for Benzo[c][1,2]oxaborol-1(3H)-ol are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2]oxaborol-1(3H)-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the oxaborole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
1-Hydroxy-2,1-benzoxaborolane is characterized by its boron-containing structure, which allows for reversible covalent bonding with nucleophilic groups. This property enhances its utility in medicinal chemistry as a scaffold for designing bioactive compounds. The molecular formula of this compound is , and it is known for exhibiting various biological activities, including antifungal, antibacterial, antiviral, and antiprotozoal properties .
Antimalarial Agents
Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity. A study identified a series of benzoxaborole compounds that showed IC50 values ranging from 0.2 to 22 nM against Plasmodium falciparum, indicating their potential as effective treatments for malaria . Notably, one compound demonstrated excellent in vivo efficacy against P. berghei in infected mice.
Treatment of Leishmaniasis
The compound has been explored as a promising candidate for treating visceral leishmaniasis (VL), a neglected tropical disease. The Drugs for Neglected Diseases initiative (DNDi) has been screening benzoxaborole compounds to develop affordable treatments for VL. The lead compound DNDI-6148, derived from this compound, showed impressive activity against Leishmania strains in both in vitro and in vivo studies and is currently undergoing clinical trials .
Anti-inflammatory Properties
Benzoxaboroles have also been investigated for their anti-inflammatory effects. Compounds derived from this class have shown potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. Research indicated that certain derivatives could significantly reduce TNFα secretion in human peripheral blood mononuclear cells (PBMCs), suggesting their potential for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound has been optimized to improve yields and reduce costs. Various synthetic routes have been developed, including a five-step process starting from 4-tolunitrile with an overall yield of 40% . These advancements are crucial for scaling up production for pharmaceutical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it can inhibit phosphodiesterase enzymes by binding to their catalytic domains. This interaction disrupts the enzyme’s activity, leading to reduced levels of certain signaling molecules in cells .
Comparison with Similar Compounds
1-Hydroxy-2,1-benzoxaborolane belongs to the benzoxaborole family, characterized by fused benzene and borolane rings. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analogues in the Benzoxaborole Family
Table 1: Key Benzoxaborole Derivatives
Key Observations:
- Substituent Effects: The introduction of amino (-NH₂) or aldehyde (-CHO) groups enhances biological activity and reactivity. For example, 6-amino-1-hydroxy-2,1-benzoxaborolane demonstrates potent efficacy against Leishmania parasites due to improved target binding .
- Silicon Analogues : Benzo-1,2,3-siloxaboroles (e.g., 7-chloro-6-methoxy derivatives) exhibit comparable antimicrobial activity but require more complex synthesis involving silicon precursors .
Functional Analogues in Boron Heterocycles
Table 2: Boron-Containing Heterocycles
Key Observations:
- Reactivity: Unlike non-cyclic boronic acids (e.g., 2-carboxyphenylboronic acid), this compound’s cyclic structure enhances hydrolytic stability, making it suitable for prolonged biological activity .
- Synthetic Utility : Pinacol boronate esters are preferred in cross-coupling reactions, whereas benzoxaboroles are tailored for drug design due to their balanced lipophilicity and bioavailability .
Key Observations:
- Amino Substitution: The amino group in 6-amino-1-hydroxy-2,1-benzoxaborolane significantly enhances antiparasitic activity by enabling hydrogen bonding with target proteins .
- Silicon vs. Boron : Siloxaboroles show broader-spectrum antimicrobial activity but lack the specificity required for antiparasitic applications .
Biological Activity
1-Hydroxy-2,1-benzoxaborolane is a member of the benzoxaborole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have shown promise as therapeutic agents against various diseases, including infections caused by protozoa, fungi, and bacteria. This article delves into the biological activity of this compound, highlighting key findings from recent studies, synthesis methods, and potential clinical applications.
Antifungal Activity
Benzoxaboroles have been extensively studied for their antifungal properties. For instance, this compound has demonstrated potent activity against Candida species and dermatophytes. In vitro studies have shown that this compound disrupts fungal cell wall integrity by inhibiting the enzyme β-(1,3)-glucan synthase, which is crucial for cell wall biosynthesis .
Antibacterial Properties
In addition to antifungal effects, this compound exhibits antibacterial activity. Research indicates that it is effective against various Gram-positive bacteria. The mechanism involves the inhibition of bacterial protein synthesis and disruption of cell membrane integrity .
Antiprotozoal Activity
The compound also shows significant promise in treating protozoal infections. Notably, its derivative DNDI-6148 has been evaluated for its efficacy against Leishmania species, responsible for leishmaniasis. In both in vitro and in vivo studies, DNDI-6148 demonstrated substantial activity against multiple strains of Leishmania, leading to its progression into clinical trials .
Anti-inflammatory Effects
Recent studies have suggested that benzoxaboroles may possess anti-inflammatory properties as well. This is particularly relevant in the context of skin diseases such as atopic dermatitis, where crisaborole (another benzoxaborole) has been approved for topical use . The anti-inflammatory mechanism is thought to involve modulation of immune responses and inhibition of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of this compound typically involves several steps starting from readily available precursors. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce costs. For example, a notable synthesis route involves the use of 4-tolunitrile as a starting material, yielding high overall yields through a series of transformations including nitration and hydrolysis .
Case Study 1: DNDI-6148 Development
DNDI-6148 is a lead compound derived from this compound specifically designed for visceral leishmaniasis treatment. It has undergone extensive preclinical testing showing effective parasite clearance in animal models. The compound's ability to penetrate biological barriers and its favorable pharmacokinetic profile make it a promising candidate for further development .
Case Study 2: Clinical Trials
A recent clinical trial evaluating DNDI-6148's safety and efficacy in humans has shown encouraging results. Participants exhibited significant reductions in parasitic load with manageable side effects. These findings support the continued investigation of benzoxaboroles in treating neglected tropical diseases .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the current synthetic routes for 1-Hydroxy-2,1-benzoxaborolane derivatives, and how do their yields and scalability compare?
- Methodological Answer : Two practical synthetic routes have been developed for 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for the antiparasitic drug DNDI-6148:
Route 1 : Starts with 4-tolunitrile and involves a Hofmann rearrangement, yielding 40% over five steps.
Route 2 : Uses 2-methyl-5-nitroaniline as the starting material, featuring borylation and continuous flow hydrogenation, yielding 46%.
- Key Considerations : Route 2 is more scalable due to milder conditions and easier isolation, avoiding hazardous nitration steps .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of boronic acid intermediates and cyclic esters.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per synthesis protocols).
- Mass Spectrometry (MS) : For molecular weight validation, particularly in isotopic labeling studies (e.g., -labeled derivatives) .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : These compounds exhibit antiparasitic activity, particularly against Leishmania spp. and Plasmodium (malaria). Mechanistic studies focus on:
- Target Validation : Binding to parasitic enzymes (e.g., leucyl-tRNA synthetase in Leishmania).
- In Vitro/In Vivo Testing : Use of phenotypic screening in parasite cultures and murine models to evaluate efficacy and toxicity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and reduce costs?
- Methodological Answer :
- Flow Chemistry : Adopt continuous flow hydrogenation (as in Route 2) to enhance reaction control and scalability.
- Catalyst Screening : Test palladium or nickel catalysts for borylation steps to reduce side reactions.
- Process Metrics : Compare energy consumption and waste generation across routes using green chemistry principles .
Q. What strategies resolve contradictions in reported bioactivity data for benzoxaborole derivatives?
- Methodological Answer :
- Standardized Assays : Use uniform parasite strains (e.g., Leishmania donovani axenic amastigotes) to minimize variability.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., amino vs. nitro groups) to isolate pharmacophore contributions.
- Meta-Analysis : Cross-reference data from preclinical studies and clinical trials (e.g., DNDI-6148 development) to validate trends .
Q. How do structural modifications of this compound impact its pharmacokinetic properties?
- Methodological Answer :
- Boron Masking : Introduce prodrug moieties (e.g., esterification) to enhance solubility and bioavailability.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxylation sites).
- Computational Modeling : Predict LogP and plasma protein binding using QSAR tools .
Q. Research Design and Data Analysis
Q. How should researchers design experiments to evaluate the therapeutic potential of this compound derivatives?
- Methodological Answer :
- In Vitro Screening : Prioritize compounds with IC < 1 µM against target parasites.
- In Vivo Models : Use immunosuppressed mice infected with Leishmania to mimic human visceral leishmaniasis.
- Dose-Ranging Studies : Test efficacy at 10–100 mg/kg/day doses, monitoring hepatotoxicity via ALT/AST levels .
Q. What statistical approaches are recommended for analyzing bioactivity data from high-throughput screens?
- Methodological Answer :
- Dose-Response Modeling : Fit data to a Hill equation to calculate EC/IC.
- ANOVA with Post Hoc Tests : Compare activity across derivatives (e.g., Tukey’s HSD for pairwise comparisons).
- False Discovery Rate (FDR) Correction : Adjust p-values for multiple comparisons to reduce Type I errors .
Q. Tables for Synthesis and SAR
Table 1 : Comparison of Synthetic Routes for 6-Amino-1-Hydroxy-2,1-benzoxaborolane
Table 2 : Structure-Activity Relationships (SAR) of Benzoxaborole Derivatives
Derivative | Substituent | IC (Leishmania) | Solubility (mg/mL) |
---|---|---|---|
6-Amino derivative | -NH at C6 | 0.8 µM | 0.12 |
7-Carboxyethyl derivative | -CHCHCOOH at C7 | 1.2 µM | 0.45 |
Fluoro-substituted | -F at C5 | 0.5 µM | 0.09 |
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQABDOICLHPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328044 | |
Record name | 1-Hydroxy-2,1-benzoxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-41-1 | |
Record name | 1-Hydroxy-2,1-benzoxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-2,1-benzoxaborole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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